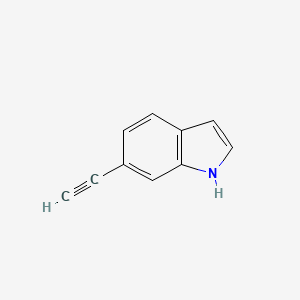

6-ethynyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

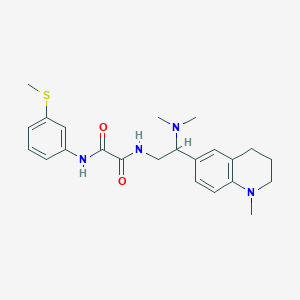

“6-ethynyl-1H-indole” is a chemical compound with the CAS Number: 865375-93-5 . It has a molecular weight of 141.17 and its molecular formula is C10H7N . The compound is typically a yellow to brown solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-7,11H . This indicates the presence of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Physical And Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a density of 1.2±0.1 g/cm3 . The boiling point is 300.6±15.0 °C at 760 mmHg . The compound has a molar refractivity of 45.3±0.4 cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Electrophilic Ring Closure : 6-ethynyl-1H-indole has been used in the electrophilic ring closure of phenyl-pyrroles and phenyl-indoles, leading to the synthesis of substituted 5-iodopyrrolo[1,2-a]quinolines and 5-iodoindolo[1,2-a]quinolines. This process is significant for structural and biological activity assessments due to its ability to diversify functional groups on the quinoline nucleus (Verma et al., 2011).

Cross-Coupling Reactions : this compound has been involved in cross-coupling reactions. One example is its coupling with 1-benzoyl-2-bromoacetylene on Al2O3 to form 3-(2-benzoylethynyl)indoles, a process notable for its direct ethynylation of the indole nucleus (Sobenina et al., 2006).

Cobalt(III)-Catalyzed Alkynylation : The compound has been used in cobalt(III)-catalyzed C-2 selective C-H alkynylation of indoles, producing C-2 alkynylated indoles. This method is noteworthy for its broad range of tolerable functional groups and robust synthesis protocol (Zhang et al., 2015).

Applications in Heterocyclic Chemistry

Tandem Cyclization and CO2 Fixation : A novel synthesis involving tandem cyclization of 2-ethynylanilines and subsequent CO2 fixation has been developed, utilizing this compound as a precursor. This method is a promising strategy for CO2 fixation in heterocyclic chemistry (Inamoto et al., 2012).

Catalyzed Cyclization Reactions : The compound has been used in K2CO3-catalyzed cyclization reactions of 2-ethynyl- N -sulfonylanilides in water, under metal-free conditions. This method is significant for its high yield and environmental friendliness (Chen et al., 2017).

General Synthesis of Indoles : this compound has been used in general synthesis methodologies for indoles, especially in triazene-directed C-H annulation processes. This approach has been praised for its excellent regioselectivity and broad applicability (Wang et al., 2013).

Solar Cell Applications

- Dye-Sensitized Solar Cells : In the field of dye-sensitized solar cells (DSSCs), the ethynyl group in this compound has been used to prolong conjugation and promote electronic coupling, leading to improved photovoltaic performance. This application demonstrates the compound's utility in molecular engineering for organic dyes in solar cells (Song et al., 2016).

Mecanismo De Acción

Target of Action

6-Ethynyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets within the cell . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to a variety of changes within the cell, depending on the specific target and the nature of the binding event .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Pharmacokinetics

The molecular weight of this compound is 14117 , which may influence its pharmacokinetic properties.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

6-ethynyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-7,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELRFNXKVCXFMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)

![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2373277.png)

![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)

![6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2373285.png)

![[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol](/img/structure/B2373288.png)

![[1-Methyl-5-(2-piperidin-1-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2373289.png)

![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)

![6-Acetyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2373294.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2373297.png)